L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889383
InChI: InChI=1S/C17H18N4O5/c1-20-13-4-2-12(3-5-13)16(23)21-14(17(24)26-11-9-19)6-7-15(22)25-10-8-18/h2-5,14,20H,6-7,10-11H2,1H3,(H,21,23)/t14-/m0/s1
SMILES:
Molecular Formula: C17H18N4O5
Molecular Weight: 358.3 g/mol

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester

CAS No.:

Cat. No.: VC15889383

Molecular Formula: C17H18N4O5

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester -

Specification

Molecular Formula C17H18N4O5
Molecular Weight 358.3 g/mol
IUPAC Name bis(cyanomethyl) (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C17H18N4O5/c1-20-13-4-2-12(3-5-13)16(23)21-14(17(24)26-11-9-19)6-7-15(22)25-10-8-18/h2-5,14,20H,6-7,10-11H2,1H3,(H,21,23)/t14-/m0/s1
Standard InChI Key CXSQTGRSMRMIMU-AWEZNQCLSA-N
Isomeric SMILES CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)OCC#N)C(=O)OCC#N
Canonical SMILES CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)OCC#N)C(=O)OCC#N

Introduction

Chemical Identity and Structural Characteristics

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester belongs to the class of modified amino acids with the molecular formula C₁₇H₂₄N₂O₅ and a molecular weight of 336.39 g/mol. The compound features:

  • An L-glutamic acid backbone substituted at the α-amino group with a 4-(methylamino)benzoyl moiety.

  • Two cyanomethyl ester groups at the γ-carboxyl and α-carboxyl positions, enhancing its electrophilicity and solubility in polar aprotic solvents .

The stereochemical configuration of the glutamic acid core is critical for its function as a chiral building block in drug synthesis. X-ray crystallography of analogous compounds confirms that the benzoyl and cyanomethyl groups adopt planar conformations, optimizing π-π stacking interactions in solid-state structures .

Synthesis and Optimization Strategies

Alkylation of N-[4-(Methylamino)benzoyl]glutamic Acid

The primary synthesis route involves alkylating N-[4-(methylamino)benzoyl]glutamic acid with 2-amino-3-cyano-5-chloromethylpyrazine in a mixed aqueous-organic solvent system (e.g., methanol/water or acetonitrile/water) at pH 5–11 . This method achieves yields exceeding 85% while retaining the L-configuration of the glutamic acid backbone. Key reaction parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile/Water (3:1)Maximizes solubility of intermediates
Temperature25–40°CPrevents racemization
Reaction Time12–18 hoursEnsures complete alkylation

Cyanomethyl Esterification

Role in Pharmaceutical Synthesis

Methotrexate Intermediate

The compound serves as a precursor in the synthesis of methotrexate, a folate antagonist used in chemotherapy. Reaction with guanidine in dimethylformamide (DMF) facilitates cyclization to form the pteridine ring system of methotrexate . Crucially, the cyanomethyl esters act as protecting groups, preventing undesired side-chain reactions during this step. Post-cyclization, mild alkaline hydrolysis (pH 8–9) removes the esters, yielding methotrexate with >99% enantiomeric excess .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesReactivity Profile
N-[4-(Methylamino)benzoyl]glutamic acidLacks cyanomethyl estersLower solubility in DMF
Glutamic acid diethyl esterEthyl esters instead of cyanomethylSlower hydrolysis kinetics

The cyanomethyl groups in L-glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester enable faster transesterification and improved leaving-group ability during nucleophilic substitution, making it preferable for multi-step syntheses .

Research Applications and Future Directions

Peptide Modification

The compound’s reactive esters facilitate site-specific modifications in peptide chains. In model studies, it undergoes aminolysis with lysine residues under mild conditions (pH 7.4, 25°C), enabling conjugation of fluorophores or drug payloads .

Catalysis

Preliminary data suggest the methylamino-benzoyl moiety acts as a ligand in palladium-catalyzed cross-couplings, though turnover numbers remain low (TON < 50) .

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances its cellular uptake in vitro. Loading efficiencies of 78–82% have been achieved using solvent evaporation methods, with sustained release over 72 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator